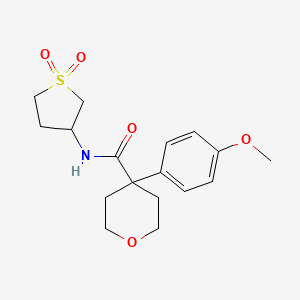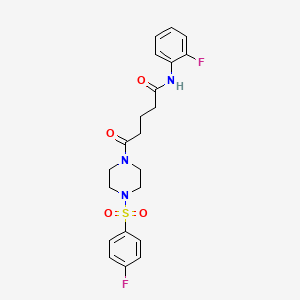
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyran carboxamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative is reacted with an appropriate electrophile.
Formation of the tetrahydropyran ring: This can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling of the carboxamide moiety: The final step involves the formation of the carboxamide linkage through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Thiol or sulfide derivatives.
Substitution products: Various substituted aromatic compounds.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylcarboxamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
特性
分子式 |
C17H23NO5S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C17H23NO5S/c1-22-15-4-2-13(3-5-15)17(7-9-23-10-8-17)16(19)18-14-6-11-24(20,21)12-14/h2-5,14H,6-12H2,1H3,(H,18,19) |
InChIキー |
VISDPJUSCKWOQK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12172166.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172173.png)
![1-(2-Methoxyphenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172184.png)
![tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate](/img/structure/B12172185.png)
![5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12172192.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12172200.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172215.png)
![N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B12172218.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)
![Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12172250.png)
![2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12172251.png)
